9,11-methane-epoxy Prostaglandin F1alpha

Vue d'ensemble

Description

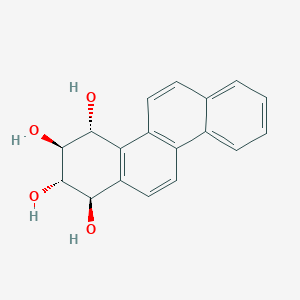

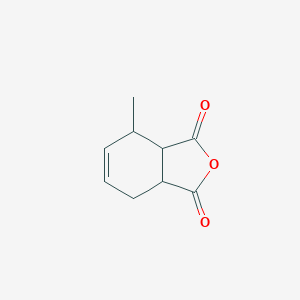

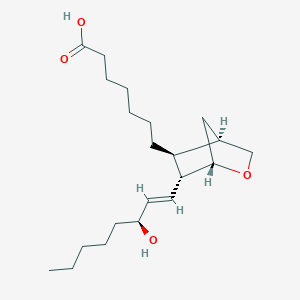

9,11-methane-epoxy Prostaglandin F1α is a stable epoxymethano analog of PGH1 . It has been shown to produce a strong and dose-related aggregation of washed rabbit platelets and contraction of rabbit aortic strips . Other studies have shown that it induces contraction of guinea pig tracheas .

Molecular Structure Analysis

The molecular formula of 9,11-methane-epoxy Prostaglandin F1α is C21H36O4 . It has a molecular weight of 352.51 .Physical And Chemical Properties Analysis

9,11-methane-epoxy Prostaglandin F1α is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) .Applications De Recherche Scientifique

Platelet Aggregation

9,11-methane-epoxy prostaglandin 1α is known to produce a strong and dose-related aggregation of washed rabbit platelets . This application is significant in the field of hematology, where the compound could potentially be used to study or influence blood clotting mechanisms.

Vascular Contraction

This compound also causes contraction of rabbit aortic strips . This suggests potential applications in vascular biology and cardiovascular research, particularly in studying the mechanisms of vascular contraction and relaxation.

Prostaglandin Synthesis

The compound has been used in the chemoenzymatic total synthesis of various prostaglandins . This includes cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost. This application is crucial in the field of synthetic chemistry and pharmaceutical research.

Biocatalytic Retrosynthesis

In the process of synthesizing various prostaglandins, biocatalytic retrosynthesis has been employed . This involves the use of enzymes or whole cells to carry out chemical reactions. This application showcases the potential of biocatalysis in the construction of complex molecules.

Stereoselective Oxidation

An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of a certain compound was utilized to set the critical stereochemical configurations under mild conditions . This application is significant in the field of organic chemistry, particularly in the development of stereoselective synthetic methods.

Diastereoselective Reduction

A ketoreductase (KRED)-catalyzed diastereoselective reduction of enones was also utilized in the synthesis of various prostaglandins . This application is important in the field of organic chemistry and pharmaceutical research, particularly in the development of diastereoselective synthetic methods.

Mécanisme D'action

Target of Action

The primary target of 9,11-methane-epoxy Prostaglandin F1alpha is the platelets and aortic strips of rabbits . It produces a strong and dose-related aggregation of washed rabbit platelets and contraction of rabbit aortic strips .

Mode of Action

9,11-methane-epoxy Prostaglandin F1alpha interacts with its targets, causing aggregation of platelets and contraction of aortic strips in rabbits . The compound’s interaction with these targets results in changes that are dose-related .

Biochemical Pathways

It is known that prostaglandins like pgf1alpha are metabolites of dihomo-gamma-linolenic acid (dgla) via the cyclooxygenase (cox) pathway .

Pharmacokinetics

It is soluble in dmf, dmso, ethanol, and pbs (ph 72), which may influence its bioavailability .

Result of Action

The molecular and cellular effects of 9,11-methane-epoxy Prostaglandin F1alpha’s action include the aggregation of platelets and contraction of aortic strips in rabbits . These effects are dose-related, indicating that the compound’s impact varies with the amount administered .

Action Environment

The solubility of the compound in various solvents suggests that its action and stability may be influenced by the solvent environment .

Safety and Hazards

Propriétés

IUPAC Name |

7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRVXLWYKKBTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,11-methane-epoxy Prostaglandin F1alpha | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)